molecular formula C15H16BrN3OS B2481087 N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 392243-78-6

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2481087
CAS RN: 392243-78-6
M. Wt: 366.28
InChI Key: NDFKSVPOPLCDGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to "N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide" involves multiple steps, including the preparation of thiadiazole derivatives and subsequent reactions to introduce various substituents. The process often requires precise conditions to ensure the successful addition of functional groups and to maintain the integrity of the thiadiazole core (Androsov, 2008).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including those with bromophenyl groups, has been extensively studied. Techniques such as crystallography and quantum theory of atoms-in-molecules (QTAIM) provide insights into the orientation of substituent groups and the nature of intra- and intermolecular interactions. These studies reveal that the orientation of the amino group and the presence of halogen substituents significantly influence the molecular conformation and stability (El-Emam et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole derivatives are diverse and can lead to the formation of various heterocyclic compounds. The reactivity of these compounds is influenced by the presence of substituents such as bromophenyl, which can participate in nucleophilic substitution reactions to generate new chemical entities with distinct properties (Androsov, 2008).

Physical Properties Analysis

The physical properties of "this compound" derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of the substituents. Crystallographic studies provide detailed information about the crystal structure, which is essential for understanding the material's stability and reactivity (Smith & Lynch, 2013).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, chemical stability, and potential for further functionalization, are influenced by their molecular structure. Studies on the synthesis and reactivity of these compounds shed light on their potential applications in the synthesis of new materials and bioactive molecules (Androsov, 2008).

Scientific Research Applications

  • Quantum Theory of Atoms-in-Molecules Analysis : This compound was included in a study focusing on noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives. The research provided insights into intermolecular interactions and crystal structures using quantum theory of atoms-in-molecules (QTAIM) and Hirshfeld surface analysis (El-Emam et al., 2020).

  • Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These activities were assessed against various bacteria and fungi, demonstrating the compound's potential in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

  • Anticancer Properties : Studies have explored the synthesis of thiadiazole derivatives, including this compound, for their potential anticancer activities. These derivatives were evaluated against various cancer cell lines, highlighting their potential as novel anticancer agents (Gomha et al., 2017).

  • Photodynamic Therapy Applications : Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing thiadiazole has shown potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, making them suitable for Type II photosensitizers (Pişkin et al., 2020).

  • Insecticidal Activities : Novel thiourea compounds containing 1,3,4-thiadiazole moiety, similar to the compound , have been synthesized and shown to exhibit insecticidal activities. These studies contribute to developing new insecticidal agents (Jia, 2015).

  • Antifungal Evaluation : Compounds including this thiadiazole derivative have been synthesized and evaluated for their antifungal activity. The study provides insights into the development of new antifungal agents (Terzioğlu Klip et al., 2010).

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3OS/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFKSVPOPLCDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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